Cas no 2624123-44-8 (3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)

3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid
- Z4664593906
- 3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid
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- MDL: MFCD33550682
- インチ: 1S/C7H4BrClFNO2/c8-4-3(10)1-2(7(12)13)5(9)6(4)11/h1H,11H2,(H,12,13)
- InChIKey: YQZYAPLRNWLEKE-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(C(=O)O)=C(C=1N)Cl)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 63.3
3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27158365-10g |
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |
2624123-44-8 | 95% | 10g |
$3131.0 | 2023-09-11 | |
Enamine | EN300-27158365-0.1g |
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |
2624123-44-8 | 95.0% | 0.1g |
$252.0 | 2025-02-19 | |
Enamine | EN300-27158365-2.5g |
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |
2624123-44-8 | 95.0% | 2.5g |
$1428.0 | 2025-02-19 | |
Enamine | EN300-27158365-0.25g |
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |
2624123-44-8 | 95.0% | 0.25g |
$361.0 | 2025-02-19 | |
Enamine | EN300-27158365-0.05g |
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |
2624123-44-8 | 95.0% | 0.05g |
$168.0 | 2025-02-19 | |
Enamine | EN300-27158365-1.0g |
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |
2624123-44-8 | 95.0% | 1.0g |
$728.0 | 2025-02-19 | |
Aaron | AR0284I7-5g |
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |
2624123-44-8 | 95% | 5g |
$2927.00 | 2023-12-15 | |
Enamine | EN300-27158365-1g |
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |
2624123-44-8 | 95% | 1g |
$728.0 | 2023-09-11 | |
Aaron | AR0284I7-50mg |
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |
2624123-44-8 | 95% | 50mg |
$256.00 | 2025-02-15 | |
Aaron | AR0284I7-2.5g |
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |
2624123-44-8 | 95% | 2.5g |
$1989.00 | 2025-02-15 |
3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
3-Amino-4-bromo-2-chloro-5-fluorobenzoic acidに関する追加情報
Professional Introduction to 3-Amino-4-bromo-2-chloro-5-fluorobenzoic Acid (CAS No: 2624123-44-8)
3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid, with the CAS number 2624123-44-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates multiple halogen atoms and an amino group, making it a versatile building block for medicinal chemists.
The presence of a fluorine atom at the 5-position and bromine and chlorine substituents at the 4- and 2-positions, respectively, imparts distinct electronic and steric properties to the molecule. These features are particularly valuable in drug design, as they can influence both the metabolic stability and binding affinity of potential therapeutic agents. The amino group further enhances its utility, allowing for further functionalization through amide bond formation or other chemical transformations.
In recent years, there has been a growing interest in exploring the pharmacological potential of halogenated aromatic compounds. These molecules have shown promise in various therapeutic areas, including oncology, anti-inflammatory treatments, and antimicrobial applications. The specific arrangement of halogens in 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid makes it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its role in the development of novel inhibitors targeting specific biological pathways. For instance, studies have demonstrated that derivatives of this compound can interact with enzymes involved in cancer cell proliferation. The halogen atoms enhance the molecule's ability to penetrate biological membranes, while the amino group facilitates interactions with polar residues in protein targets. This combination of properties makes it an excellent scaffold for designing high-affinity inhibitors.
The synthesis of 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Typically, benzoic acid serves as the starting material, followed by selective halogenation and functional group modifications. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve the desired regioselectivity.
In academic research, this compound has been utilized to develop new methodologies for constructing complex aromatic structures. Its unique reactivity profile allows chemists to explore novel synthetic pathways that might not be accessible with less substituted benzoic acid derivatives. This has led to several innovative approaches in medicinal chemistry and materials science.
The pharmacological evaluation of derivatives of 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid has revealed several promising candidates with therapeutic potential. For example, researchers have identified analogs that exhibit significant inhibitory activity against certain kinases implicated in tumor growth. The precise positioning of halogens and the presence of an amino group contribute to enhanced binding affinity and selectivity.
In addition to its applications in drug discovery, this compound has found utility in agrochemical research. Halogenated benzoic acids are known to possess herbicidal and fungicidal properties, making them valuable components in crop protection formulations. The structural diversity offered by compounds like 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid allows for the development of next-generation agrochemicals with improved efficacy and environmental safety.
The growing demand for high-purity intermediates has also driven industrial interest in this compound. Pharmaceutical manufacturers require reliable sources of well-characterized building blocks to streamline their drug development processes. The synthesis and quality control of 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid have been optimized to meet these stringent requirements.
The future prospects for this compound are promising, with ongoing research exploring its potential in various fields. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of new derivatives with enhanced pharmacological properties. Additionally, green chemistry principles are being integrated into synthetic methodologies to reduce environmental impact while maintaining high yields and purity.
In conclusion, 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid (CAS No: 2624123-44-8) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic potential. As research continues to uncover new applications for halogenated aromatic compounds, this molecule is poised to play an increasingly important role in chemical innovation.
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